

# No Evidence Found for GSK572A in Neurodegenerative Disease Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | GSK572A   |
| Cat. No.:      | B12373882 |

[Get Quote](#)

A comprehensive review of publicly available scientific literature and data sources reveals no direct evidence to support a role for the compound **GSK572A** in the context of neurodegenerative disease models. Instead, research identifies **GSK572A** as a potent inhibitor of EchA6, a protein essential for fatty acid metabolism in *Mycobacterium tuberculosis*, the bacterium responsible for tuberculosis. This compound has been investigated for its anti-tubercular properties.

Our investigation into the potential connection between **GSK572A** and neurodegenerative diseases yielded no publications, clinical trials, or preclinical studies supporting such a link. The initial premise of the inquiry appears to be based on a misunderstanding of the compound's known biological target and therapeutic area of interest.

## Confirmed Role of GSK572A: An Anti-Tubercular Agent

**GSK572A** has been identified as a potent inhibitor of EchA6, an enoyl-CoA hydratase in *Mycobacterium tuberculosis*.<sup>[1]</sup> The primary research supporting this finding was published in *Nature Microbiology* by Cox et al.<sup>[1]</sup>

## Mechanism of Action

**GSK572A** functions by targeting EchA6, which plays a crucial role as a fatty acid shuttle in mycobacteria.<sup>[1]</sup> By inhibiting this protein, **GSK572A** disrupts the synthesis of mycolic acids,

which are essential components of the mycobacterial cell wall. This disruption leads to bactericidal activity against *Mycobacterium tuberculosis*.[\[1\]](#)

The table below summarizes the key characteristics of **GSK572A** based on the available information.

| Characteristic      | Description                                                            | Source              |
|---------------------|------------------------------------------------------------------------|---------------------|
| Compound Name       | GSK572A                                                                | <a href="#">[1]</a> |
| Target              | EchA6                                                                  | <a href="#">[1]</a> |
| Organism            | <i>Mycobacterium tuberculosis</i>                                      | <a href="#">[1]</a> |
| Mechanism of Action | Inhibition of fatty acid shuttle, disruption of mycolic acid synthesis | <a href="#">[1]</a> |
| Therapeutic Area    | Anti-tubercular                                                        | <a href="#">[1]</a> |
| Reported Activity   | Bactericidal                                                           | <a href="#">[1]</a> |

## Experimental Evidence

The identification of EchA6 as the target of **GSK572A** was the result of a chemical proteomics approach. The key experimental findings that established the role of **GSK572A** are:

- **Affinity Chromatography:** **GSK572A** was used as a chemical probe to pull down its binding partners from *Mycobacterium tuberculosis* lysates. EchA6 was identified as a high-affinity interactor.
- **Biochemical Assays:** In vitro assays confirmed that **GSK572A** directly inhibits the activity of EchA6.
- **Whole-Cell Activity:** Treatment of *Mycobacterium tuberculosis* cultures with **GSK572A** resulted in a potent bactericidal effect.

Due to the lack of information regarding **GSK572A** in neurodegenerative disease models, it is not possible to provide the requested in-depth technical guide, data tables, or signaling

pathway diagrams relevant to that topic. The available scientific evidence points exclusively to its role as an anti-tubercular agent.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. THPP target assignment reveals EchA6 as an essential fatty acid shuttle in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [No Evidence Found for GSK572A in Neurodegenerative Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373882#gsk572a-and-its-role-in-neurodegenerative-disease-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)